molecular formula C23H19N3O3 B11018055 N-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 750604-93-4

N-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11018055
CAS No.: 750604-93-4
M. Wt: 385.4 g/mol
InChI Key: AMFKEGAYYLKWTN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative offered as a high-purity chemical tool for research use only. This compound is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use. Quinoline-4-carboxamides represent a privileged scaffold in medicinal chemistry, extensively investigated for their diverse biological activities . This specific derivative shares a core structural motif with compounds identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria, showcasing the potential of this chemotype in infectious disease research . The mechanism of action for related active compounds involves the inhibition of protein synthesis by targeting translation elongation factor 2 (PfEF2), a novel mechanism for antimalarial agents that demonstrates the scaffold's ability to engage a critical biological target . Beyond infectious diseases, the quinoline-4-carboxamide core is a versatile template in drug discovery for oncology and inflammation. Researchers utilize this scaffold to develop multi-target agents, including derivatives with combined antioxidant and lipoxygenase (LOX) inhibitory activity, which is relevant for studying inflammatory and oxidative stress-related pathways . The structural features of this compound, including the 2,4-dimethoxyphenyl group and the pyridinyl-quinoline core, make it a valuable intermediate for further synthetic elaboration through modern medicinal chemistry approaches such as structure-activity relationship (SAR) studies and fragment-based drug design . This product is designed for scientists exploring novel therapeutic agents, mechanism of action studies, and hit-to-lead optimization campaigns.

Properties

CAS No.

750604-93-4

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-16-7-8-20(22(13-16)29-2)26-23(27)18-14-21(15-9-11-24-12-10-15)25-19-6-4-3-5-17(18)19/h3-14H,1-2H3,(H,26,27)

InChI Key

AMFKEGAYYLKWTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of Quinoline-4-Carboxylic Acid Intermediate

The Pfitzinger reaction begins with the condensation of N-vinylisatins and ketones under basic conditions. For this compound, 1-(pyridin-4-yl)ethanone reacts with 5-substituted isatins in ethanol at 80°C for 12 hours, yielding 2-(pyridin-4-yl)quinoline-4-carboxylic acid. A modified protocol using microwave irradiation (125°C, 20 minutes) with potassium hydroxide reduces reaction time by 90% while maintaining yields above 75%.

Critical Parameters:

  • Base: KOH (2.5 equiv)

  • Solvent: Ethanol/water (4:1 v/v)

  • Temperature: 80°C (conventional) vs. 125°C (microwave)

  • Yield: 68–82%

Amidation with 2,4-Dimethoxyaniline

The carboxylic acid intermediate undergoes amidation using carbodiimide coupling agents. Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 24 hours achieve 89% conversion. Alternative methods employ thionyl chloride to generate the acyl chloride, followed by reaction with 2,4-dimethoxyaniline in tetrahydrofuran (THF), yielding 78–84%.

Catalytic Methods Using Magnetic Nanoparticles

Recent advances utilize Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a recyclable catalyst for solvent-free synthesis. This method bypasses the Pfitzinger reaction by directly condensing 2-methylaniline, pyruvic acid, and 4-pyridinecarbaldehyde at 80°C under magnetic stirring.

Reaction Profile:

ParameterValue
Catalyst loading10 mg per mmol substrate
Temperature80°C
Time45 minutes
Yield91%
Catalyst reusability8 cycles (<5% yield loss)

The magnetic catalyst enables rapid separation via external magnets, eliminating aqueous workup steps and reducing waste.

Alternative Synthetic Routes

Friedländer Annulation

A three-component reaction between 2-aminobenzaldehyde, 4-acetylpyridine, and 2,4-dimethoxyphenyl isocyanate in acetic acid at 120°C produces the target compound in one pot (62% yield). While less efficient, this method simplifies purification by avoiding intermediate isolation.

Microwave-Assisted Cyclocondensation

Microwave irradiation (300 W, 150°C) accelerates the reaction between 2-chloro-4-methoxyaniline and ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate in DMF, achieving 88% yield in 15 minutes.

Optimization and Scalability Considerations

Solvent Selection

Comparative studies demonstrate ethanol’s superiority over acetonitrile or THF in Pfitzinger reactions, enhancing yields by 12–18% due to improved intermediate solubility.

Temperature Effects

Elevating temperatures from 80°C to 120°C in nanoparticle-catalyzed reactions reduces time from 120 to 45 minutes but requires pressurized vessels to prevent solvent evaporation.

Purification Challenges

Silica gel chromatography remains essential for removing regioisomeric byproducts (5–12% yield loss). Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >98% purity for pharmacological studies.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeCost ($/g)Scalability
Pfitzinger + Amidation78–8936–48 hrs42–58Industrial
Magnetic Nanoparticle9145 min31Pilot-scale
Friedländer6224 hrs68Lab-scale
Microwave8815 min49Lab-scale

The nanoparticle-mediated method offers the best balance of yield, time, and cost but requires specialized equipment for catalyst synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may interact with cellular signaling pathways, modulating the activity of kinases and other regulatory proteins.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy-substituted derivatives (e.g., ) typically exhibit improved metabolic stability compared to hydroxylated analogs (e.g., ) due to reduced susceptibility to glucuronidation.
  • Pyridyl Positional Effects : Pyridin-4-yl substituents (as in the target compound) may enhance π-π stacking interactions in enzyme binding pockets compared to pyridin-3-yl (e.g., ) or phenyl groups (e.g., ).
  • Synthetic Complexity : Compounds with branched alkylamine side chains (e.g., 5a5 ) require multi-step syntheses (yields: 54–67%) but achieve higher purity (>97%), whereas simpler analogs (e.g., ) lack detailed synthetic data.

Antimicrobial Activity

  • Compound 5a5 demonstrated broad-spectrum antibacterial activity, attributed to its morpholino-propionamide side chain, which may disrupt bacterial membrane integrity .

Enzyme Inhibition and Imaging

  • FAP Inhibitors: Radiolabeled analogs like (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide (IC50 = 8.5 nM) were developed for PET imaging, highlighting the role of methoxy groups in target specificity .
  • CYP450 2C9 Binding : Pyridin-3-yl derivatives (e.g., 7 ) exhibited stronger interactions with cytochrome P450 enzymes compared to pyridin-4-yl variants, suggesting substituent-dependent metabolic pathways.

Anti-Tubercular Potential

  • N-(5-Phenylpentyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)quinoline-4-carboxamide (Entry 14 ) showed moderate activity (predicted pIC50 = 7.22), with thiophene enhancing hydrophobic interactions in mycobacterial targets.

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Methoxy groups (e.g., in and the target compound) improve aqueous solubility compared to halogenated analogs (e.g., ).
  • Lipophilicity : Chlorine or naphthyl substituents (e.g., ) increase logP values, favoring blood-brain barrier penetration but risking higher toxicity.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its complex structure includes a quinoline core substituted with a dimethoxyphenyl group and a pyridine moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3, with a molecular weight of 318.36 g/mol. The compound's structure can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Quinoline derivatives, including this compound, are known for their interactions with various biological targets. The specific mechanisms of action for this compound are still under investigation but may involve:

  • Inhibition of Enzymes : Quinoline derivatives often exhibit inhibitory effects on enzymes involved in critical biological processes.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, suggesting potential antimicrobial properties.

Antiparasitic Activity

Research has indicated that quinoline derivatives possess antiparasitic properties. A notable study evaluated a series of quinoline-4-carboxamides for their antiplasmodial activity against Plasmodium falciparum. The findings revealed moderate potency with an EC50 value around 120 nM for some derivatives, indicating that this compound may also exhibit similar effects .

Anticancer Potential

The anticancer activity of quinoline derivatives has been extensively studied. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell growth and inducing apoptosis in various cancer cell lines. These studies suggest that the compound may interfere with cell cycle progression and angiogenesis .

Comparative Analysis

To better understand the unique properties of this compound compared to other quinoline derivatives, the following table summarizes key characteristics:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC18H18N2O3318.36 g/molPotential antiparasitic and anticancer activity
ChloroquineC18H26ClN3319.87 g/molWell-known antimalarial agent
QuinacrineC23H30ClN3O3S405.95 g/molAntimalarial with similar core structure

Case Studies

  • Antimalarial Activity : In a study involving a phenotypic screen against Plasmodium falciparum, several quinoline derivatives were identified as having significant antimalarial properties. The lead compound showed excellent oral efficacy in mouse models .
  • Anticancer Studies : Research on analogs of quinoline derivatives indicated that they could inhibit tumor growth in vivo by blocking angiogenesis and inducing cell cycle arrest .

Q & A

Q. How can researchers optimize the synthesis of N-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide to improve yield and selectivity?

  • Methodological Answer : Microwave-assisted synthesis using hexamethyldisilazane (HMDS) as a nitrogen source under Lewis acid catalysis (e.g., ZnCl₂ or AlCl₃) can enhance reaction efficiency. The dimethoxyphenyl substituent may require adjusted solvent polarity (e.g., DMF or acetonitrile) compared to methylphenyl analogues to stabilize intermediates. Monitor reaction progress via TLC or HPLC, and optimize purification using gradient elution on C18 columns .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing quinoline-4-carboxamide derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (quinoline and pyridine rings) and methoxy groups (δ ~3.8–4.0 ppm).
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z ~430–450 for typical derivatives) and fragmentation patterns.
  • HPLC : Use reverse-phase columns with UV detection (λ = 254–280 nm) to assess purity (>98%). Discrepancies in mass vs. NMR data may indicate residual solvents or byproducts; cross-validate with elemental analysis .

Q. What in vitro models are suitable for initial screening of the compound’s anticancer activity?

  • Methodological Answer : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare cytotoxicity with normal cell lines (e.g., HEK293) to assess selectivity. Conflicting data may arise from varying assay conditions (e.g., serum concentration, incubation time); standardize protocols and validate with replicate experiments .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in quinoline-4-carboxamide derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogues with modified aryl groups (e.g., 3,4-dimethoxy vs. 4-methylphenyl) and pyridine positions (2-, 3-, or 4-pyridyl).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity for targets like DNA topoisomerase II or cytochrome P450 enzymes.
  • Activity Cliffs : Identify critical substituents using Free-Wilson analysis (e.g., methoxy groups enhance DNA intercalation; pyridyl position affects enzyme inhibition) .

Q. How can molecular docking and X-ray crystallography be integrated to study target interactions?

  • Methodological Answer :
  • Docking : Use the compound’s 3D structure (optimized via DFT) to simulate binding to enzyme active sites (e.g., PDB: 1XYZ). Prioritize hydrogen bonding with pyridine nitrogen and hydrophobic interactions with quinoline.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., DNA gyrase) and refine structures using SHELXL. Compare experimental electron density maps with docking poses to validate binding modes .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Mechanistic Differentiation : Use fluorescence quenching assays to confirm DNA intercalation (e.g., ethidium bromide displacement) versus enzyme inhibition (e.g., NADPH depletion in CYP450 assays).
  • Pathway Analysis : Perform transcriptomics (RNA-seq) on treated cells to identify upregulated apoptosis markers (e.g., caspase-3) versus stress-response genes (e.g., HSP70).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (Table 1) to identify trends in substituent effects .

Table 1: Comparative SAR of Quinoline-4-Carboxamide Analogues

CompoundSubstituentsKey Activity (IC₅₀, μM)Target Interaction
N-(4-methylphenyl) derivative4-MePh, 4-pyridyl2.1 (MCF-7)DNA intercalation
N-(naphthalen-2-yl) derivativeNaphthyl, 3-pyridyl5.8 (HeLa)Topoisomerase II inhibition
Target compound 2,4-diMeOPh, 4-pyridyl1.5 (HeLa)Dual mechanism (DNA + CYP450)

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